molecular formula C24H15B B1284211 9-Bromo-10-(2-naphthyl)anthracene CAS No. 474688-73-8

9-Bromo-10-(2-naphthyl)anthracene

Cat. No.: B1284211
CAS No.: 474688-73-8
M. Wt: 383.3 g/mol
InChI Key: FKIFDWYMWOJKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Bromo-10-(2-naphthyl)anthracene is a useful research compound. Its molecular formula is C24H15Br and its molecular weight is 383.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Electroluminescent Material Development

9-Bromo-10-(2-naphthyl)anthracene has been studied for its application in the development of organic electroluminescent materials. Studies have shown that derivatives of this compound, like 9-(1-naphthyl)-10-(2-naphthyl) anthracene, exhibit properties suitable for use in organic light-emitting diodes (OLEDs). These materials display excellent blue emission, making them promising candidates for OLED applications due to their high thermal stability and wide bandgap (Lv Hong-fei, 2013).

2. Photophysical Processes Analysis

The photophysical processes of this compound have been carefully studied. The compound exhibits blue and blue-violet light emission, and the emission spectra are influenced by the solvent's polarity. These properties are significant in the study of luminescent materials, especially for applications in light-emitting technologies (Zhiqian Guo et al., 2007).

3. Organic Light-Emitting Diodes (OLEDs)

Another critical application of this compound derivatives is in the fabrication of OLEDs. Studies have synthesized various derivatives that have shown high glass transition temperatures and blue emission properties, making them suitable as host materials in OLEDs. These materials contribute to enhanced OLED device performance, demonstrating their potential in the advancement of display technologies (Kyung‐Ryang Wee et al., 2011).

4. Electroluminescent Polymers

This compound-based compounds have been incorporated into novel blue-light-emitting polymers. These polymers, containing the active chromophores of derivatives like 9,10-di(2-naphthyl)anthracene, show excellent thermal stability and solubility, and emit blue light in both solution and solid state. This property is utilized in single-layer LED devices for blue light emission (S. Zheng & Jianmin Shi, 2001).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .

Mechanism of Action

Target of Action

It’s known that brominated anthracene compounds often interact with various organic molecules, serving as building blocks in cross-coupling reactions .

Mode of Action

9-Bromo-10-(2-naphthyl)anthracene is a polynuclear aromatic hydrocarbon. These compounds are more reactive than benzene in both substitution and addition reactions . The 1,2 bonds in both naphthalene and anthracene are shorter than the other ring bonds, whereas the 9,10 bond in phenanthrene closely resembles an alkene double bond in both its length and chemical reactivity . This suggests that this compound may undergo similar reactions.

Biochemical Pathways

It’s known that anthracene derivatives are often used in the synthesis of materials for organic light-emitting diodes (oleds) or organic photovoltaics (opvs) . This suggests that the compound may interact with biochemical pathways related to light absorption and energy transfer.

Pharmacokinetics

Given its molecular weight of 38328 and its predicted boiling point of 518.8±19.0 °C , it can be inferred that the compound is likely to have low water solubility and may be slowly metabolized and excreted.

Result of Action

It’s known that the compound is used as a reagent in the determination of amines , suggesting that it may interact with amine groups in biological systems.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a sealed, dry environment at room temperature . Additionally, it’s important to prevent the compound from entering drains or being discharged into the environment .

Biochemical Analysis

Biochemical Properties

9-Bromo-10-(2-naphthyl)anthracene plays a significant role in biochemical reactions, particularly in the determination of amines . It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily based on its ability to form stable complexes with amines, which can be detected and quantified in biochemical assays .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form stable complexes with amines is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable when sealed in a dry environment at room temperature . Its degradation and long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over time, the compound may degrade, leading to changes in its efficacy and impact on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for its function in biochemical assays .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in biochemical reactions and assays .

Properties

IUPAC Name

9-bromo-10-naphthalen-2-ylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Br/c25-24-21-11-5-3-9-19(21)23(20-10-4-6-12-22(20)24)18-14-13-16-7-1-2-8-17(16)15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIFDWYMWOJKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583042
Record name 9-Bromo-10-(naphthalen-2-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474688-73-8
Record name 9-Bromo-10-(naphthalen-2-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

23.1 g of 9-(naphthalene-2-yl)anthracene was dispersed into 250 ml of DMF (dimethylformamide), and then 14.9 g of NBS (N-bromosuccinimide) in DMF solution (150 ml) was dropped therein. After stirred at room temperature for 7 hours, it was left over a night. 200 ml of water was added thereto, and then the crystal precipitated was separated by filtration. Subsequently it was washed by ethanol adequately, followed by drying, and 28.8 g of 9-bromo-10-(naphthalene-2-yl)anthracene of beige color crystal was obtained (Yield: 99%).
Quantity
23.1 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
14.9 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 15 g (44.6 mmol) of 9,10-dibromoanthracene, 7.7 g (44.6 mmol) of naphthalen-2-ylboronic acid, 0.52 g (0.446 mmol) of Tetrakis(triphenylphosphine)Palladium, 33 ml of 2M Na2CO3, 60 ml of EtOH and 150 ml toluene was degassed and placed under nitrogen, and then heated at 90° C. for 24 h. After the reaction finish, the mixture was allowed to cool to room temperature. The organic layer was extracted with ethyl acetate and water, dried with anhydrous magnesium sulfate, the solvent was removed and the residue was purified by column chromatography on silica (hexane-dichloromethane) to give product 10.4 g (61%) as a yellow solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
61%

Synthesis routes and methods III

Procedure details

5.6 g (18.0 mmol) of 9-(2-naphthyl)anthracene and 90 mL of carbon tetrachloride were put into a 500-mL three-neck flask and stirred. A solution in which 3.2 g (20 mmol) of bromine was dissolved in 10 mL of carbon tetrachloride was dropped into the above solution through a dropping funnel. After that, the solution was stirred at the room temperature for 1 hour, and a sodium thiosulfate aqueous solution was added to the reaction solution to complete the reaction. A water layer of the reaction mixture was extracted by chloroform, and the extracted solution and an organic layer were together washed with a saturated sodium hydrogen carbonate solution and saturated saline. The organic layer was dried with magnesium sulfate, and the mixture was filtrated naturally to remove the magnesium sulfate. Then, the filtrate was condensed to obtain a solid. The obtained solid was recrystallized with ethanol, whereby 5.5 g of a yellow powdery solid, which was a target matter, was obtained with the yield of 79%.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Bromo-10-(2-naphthyl)anthracene
Reactant of Route 2
Reactant of Route 2
9-Bromo-10-(2-naphthyl)anthracene
Reactant of Route 3
Reactant of Route 3
9-Bromo-10-(2-naphthyl)anthracene
Reactant of Route 4
Reactant of Route 4
9-Bromo-10-(2-naphthyl)anthracene
Reactant of Route 5
Reactant of Route 5
9-Bromo-10-(2-naphthyl)anthracene
Reactant of Route 6
Reactant of Route 6
9-Bromo-10-(2-naphthyl)anthracene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.